molecular formula C29H41N5O5 B12369879 E3 Ligase Ligand-linker Conjugate 20

E3 Ligase Ligand-linker Conjugate 20

Cat. No.: B12369879
M. Wt: 539.7 g/mol
InChI Key: LVTUJPOZQALTFH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 20 involves the conjugation of an E3 ligase ligand with a linker. The process typically includes:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput screening techniques. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 20 functions by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The process involves the following steps:

Comparison with Similar Compounds

Properties

Molecular Formula

C29H41N5O5

Molecular Weight

539.7 g/mol

IUPAC Name

tert-butyl 2-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]acetate

InChI

InChI=1S/C29H41N5O5/c1-29(2,3)39-26(36)19-31-10-8-20(9-11-31)17-32-12-14-33(15-13-32)22-4-5-23-21(16-22)18-34(28(23)38)24-6-7-25(35)30-27(24)37/h4-5,16,20,24H,6-15,17-19H2,1-3H3,(H,30,35,37)

InChI Key

LVTUJPOZQALTFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O

Origin of Product

United States

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